2,3,5-Trichloro-4-methoxypyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3,5-trichloro-4-methoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3NO/c1-11-5-3(7)2-10-6(9)4(5)8/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTGHSCDDIDPPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70618575 | |
| Record name | 2,3,5-Trichloro-4-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1970-42-9 | |
| Record name | 2,3,5-Trichloro-4-methoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1970-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,5-Trichloro-4-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Mechanisms of 2,3,5 Trichloro 4 Methoxypyridine
Pathways of Nucleophilic Substitution at Activated Positions
Nucleophilic aromatic substitution on the pyridine (B92270) ring is a fundamental reaction pathway. youtube.com The pyridine nitrogen atom withdraws electron density from the ring, making the carbon atoms, particularly at the 2- and 4-positions, electrophilic and thus susceptible to attack by nucleophiles. uoanbar.edu.iq This process generally occurs via a stepwise addition-elimination mechanism. youtube.compearson.com
The regioselectivity and rate of nucleophilic substitution are influenced by several factors, including the nature of the leaving group. While direct studies on the iodo-analogue of 2,3,5-trichloro-4-methoxypyridine are not extensively detailed in the provided results, general principles of nucleophilic substitution on aromatic rings provide insight.
The reactivity of halogens as leaving groups in SNAr reactions typically follows the order I > Br > Cl > F. libretexts.org This trend is primarily governed by the strength of the carbon-halogen bond, which must be broken during the reaction. libretexts.org The C-I bond is the weakest among the halogens, making iodide the best leaving group. libretexts.org
Another critical factor is the ability of the leaving group to stabilize a negative charge in the transition state and as an anion after departure. pearson.com Larger, more polarizable atoms like iodine can better stabilize the negative charge. pearson.com
In the context of this compound, the chlorine atoms at positions 2 and 5 are activated by the ring nitrogen. The methoxy (B1213986) group at the 4-position can also influence the reactivity through its electronic effects.
| Factor | Influence on Reactivity (Iodine vs. Chlorine) | Reason |
|---|---|---|
| Bond Strength | Iodine leads to faster reaction | The C-I bond is weaker and easier to break than the C-Cl bond. libretexts.org |
| Leaving Group Stability | Iodide is a more stable leaving group | Iodine's larger size and greater polarizability allow for better stabilization of the negative charge. pearson.com |
| Electronegativity | Less significant than bond strength | While chlorine is more electronegative, the primary determinant of reactivity is the ease of bond cleavage. libretexts.org |
The mechanism of SNAr reactions on pyridine rings involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pearson.comnih.gov This intermediate is formed when the nucleophile attacks the electron-deficient carbon atom, leading to the temporary loss of aromaticity in the pyridine ring. pearson.combris.ac.uk
Cross-Coupling Reaction Methodologies
Halogenated pyridines like this compound are valuable substrates for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium catalysts are widely used to facilitate cross-coupling reactions involving halogenated pyridines. acs.orgnih.govsigmaaldrich.com Reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings allow for the introduction of a wide variety of substituents onto the pyridine ring. The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields and selectivity. For instance, in Suzuki couplings, a palladium catalyst is used to couple a halogenated pyridine with an organoboron compound. acs.orgnih.govsigmaaldrich.com The reactivity of the halogenated positions on the pyridine ring can often be controlled, allowing for selective functionalization.
The chlorine atoms on this compound serve as handles for the formation of new bonds through cross-coupling reactions.
C-C Bond Formation: Suzuki-Miyaura and Stille couplings are commonly employed to form new carbon-carbon bonds by reacting the chlorinated pyridine with organoboron or organotin reagents, respectively. rsc.org This allows for the introduction of alkyl, aryl, and vinyl groups.
C-N Bond Formation: The Buchwald-Hartwig amination is a key method for forming carbon-nitrogen bonds. This palladium-catalyzed reaction couples the halogenated pyridine with amines to produce aminopyridine derivatives.
C-O Bond Formation: Similarly, the Buchwald-Hartwig etherification allows for the formation of carbon-oxygen bonds by coupling the chlorinated pyridine with alcohols or phenols.
These cross-coupling reactions provide a versatile platform for the synthesis of a diverse range of substituted pyridine derivatives from this compound.
| Bond Type | Reaction | Reactant |
|---|---|---|
| C-C | Suzuki-Miyaura Coupling | Organoboron compounds acs.orgnih.govsigmaaldrich.com |
| C-N | Buchwald-Hartwig Amination | Amines |
| C-O | Buchwald-Hartwig Etherification | Alcohols, Phenols |
Derivatization Strategies and Functional Group Interconversions
Beyond nucleophilic substitution and cross-coupling, the functional groups on this compound can be further modified. The methoxy group, for example, can potentially be cleaved to yield the corresponding hydroxypyridine, 2,3,5-trichloro-4-hydroxypyridine. This transformation would alter the electronic properties and reactivity of the molecule, opening up new avenues for derivatization. The chlorine atoms can also be subjected to various other transformations, such as reduction to remove the halogen or conversion to other functional groups, further expanding the synthetic utility of this compound. For instance, a related compound, 2,3,5-trichloropyridine (B95902), is known to be a precursor for herbicidal active substances. google.com
Transformation of Halo-Substituents
The presence of halogen atoms on the pyridine ring allows for nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile replaces a halide ion. In the pyridine system, the nitrogen atom withdraws electron density from the ring, making the carbon atoms electrophilic and stabilizing the negatively charged intermediate (a Meisenheimer-like complex) formed during the attack of a nucleophile. quimicaorganica.orgyoutube.com This effect is most pronounced at the α (2, 6) and γ (4) positions.
In this compound, the chloro-substituents at positions 2, 3, and 5 are potential sites for substitution. Based on the general principles of pyridine chemistry, the chlorine atom at the C-2 position is the most activated towards nucleophilic attack due to its proximity to the ring nitrogen. quimicaorganica.org The chloro groups at C-3 and C-5 are significantly less reactive in nucleophilic substitution reactions.
While specific studies on the nucleophilic substitution of this compound are not extensively documented, the reactivity can be inferred from the closely related compound, 2,3,5-trichloropyridine. Research shows that 2,3,5-trichloropyridine undergoes nucleophilic displacement preferentially at the C-2 position. For instance, it can be treated with an alkali metal hydroxide (B78521) to prepare 3,5-dichloro-2-pyridinol. justia.comgoogle.com Furthermore, it is used in palladium-catalyzed Suzuki reactions to synthesize 3,5-dichloro-2-arylpyridines, again demonstrating the selective substitution of the C-2 chlorine. scientificlabs.co.uksigmaaldrich.com
Given this evidence, it is expected that this compound will react with various nucleophiles (e.g., alkoxides, amines, thiolates) to selectively yield the 2-substituted-3,5-dichloro-4-methoxypyridine product.
Table 1: Representative Transformation of Halo-Substituents (by Analogy)
| Reactant | Reagent/Conditions | Predicted Product | Reaction Type |
| 2,3,5-Trichloropyridine | Alkali Metal Hydroxide | 3,5-Dichloro-2-pyridinol | Nucleophilic Aromatic Substitution |
| 2,3,5-Trichloropyridine | Arylboronic Acids, Pd(OAc)₂ | 3,5-Dichloro-2-arylpyridine | Suzuki Coupling (involving initial nucleophilic-like attack on Pd-complex) |
Modification of the Methoxy Group
The methoxy group at the C-4 position is another key functional group that can undergo chemical transformation. The most common reaction for an aryl methoxy ether is O-demethylation, which involves the cleavage of the methyl-oxygen bond to yield the corresponding hydroxy derivative. wikipedia.org In this case, the product would be 2,3,5-trichloro-4-hydroxypyridine, which exists in tautomeric equilibrium with 2,3,5-trichloro-4(1H)-pyridone.
This transformation is typically achieved under stringent conditions using strong acids or Lewis acids. chem-station.com Common reagents that are effective for the demethylation of aryl methyl ethers include:
Boron Tribromide (BBr₃): A powerful and widely used Lewis acid for cleaving ethers. The reaction is often performed at low temperatures in a solvent like dichloromethane. chem-station.com
Strong Protic Acids: Reagents such as 47% hydrobromic acid (HBr) can cleave the ether bond when heated at high temperatures. chem-station.com
Aluminum Chloride (AlCl₃): Another Lewis acid that can be used for demethylation reactions. chem-station.comgoogle.com
Furthermore, methods specifically for the chemoselective demethylation of methoxypyridine derivatives have been developed. For example, treatment of 4-methoxypyridine (B45360) with L-selectride in a suitable solvent has been shown to effectively yield 4-hydroxypyridine, demonstrating the feasibility of this transformation on the pyridine scaffold. elsevierpure.com
Table 2: Potential Modification of the Methoxy Group
| Reactant | Reagent/Conditions | Expected Product | Reaction Type |
| This compound | BBr₃, CH₂Cl₂ | 2,3,5-Trichloro-4-hydroxypyridine | O-Demethylation |
| This compound | 47% HBr, heat | 2,3,5-Trichloro-4-hydroxypyridine | O-Demethylation |
| This compound | L-selectride, THF, reflux | 2,3,5-Trichloro-4-hydroxypyridine | O-Demethylation |
No Specific Computational Studies Found for this compound
Despite a comprehensive search of scientific literature and chemical databases, no specific computational chemistry or theoretical studies focusing on the compound this compound were identified.
While extensive research exists on the computational analysis of various pyridine derivatives, including chlorinated and methoxy-substituted pyridines, a dedicated study on the precise molecular structure and theoretical properties of this compound appears to be absent from the available public-domain research.
Searches were conducted to locate articles that would provide the necessary data to fulfill the requested detailed outline, which included:
Density Functional Theory (DFT) Applications:
Quantum chemical calculations for molecular geometry optimization.
Electronic structure analysis, specifically Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distributions.
Prediction of reactivity parameters and potential reaction pathways.
Spectroscopic Property Predictions and Vibrational Analysis:
Theoretical elucidation of infrared and Raman spectra.
NMR chemical shift predictions using the Gauge-Including Atomic Orbital (GIAO) method.
The performed searches, which included broad terms such as "computational studies of substituted pyridines," "DFT analysis of chlorinated methoxypyridines," and "theoretical studies on polychlorinated pyridines," did not yield any publications containing the specific data required to construct the requested scientific article.
Therefore, it is not possible to generate the article with the specified detailed sections and subsections, as the foundational scientific research and data for this compound are not available in the searched scientific literature. The creation of such an article without supporting data would be speculative and would not meet the standards of scientific accuracy.
Computational Chemistry and Theoretical Studies on 2,3,5 Trichloro 4 Methoxypyridine
Conformational Analysis and Intramolecular Interactions
A comprehensive review of available scientific literature and computational databases reveals a significant gap in the theoretical study of 2,3,5-Trichloro-4-methoxypyridine. Despite extensive searches for computational chemistry reports, crystal structure data, and molecular modeling studies specifically focused on this compound, no detailed research findings concerning its conformational analysis or intramolecular interactions could be located.
Typically, a computational study of a molecule like this compound would involve the use of quantum chemical methods, such as Density Functional Theory (DFT), to determine its three-dimensional structure and energetic landscape. Such an analysis would identify the most stable conformers, which are different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. The key parameters derived from these calculations would include:
Dihedral Angles: The angles between planes through two sets of three atoms, having two atoms in common. For this compound, the critical dihedral angle would be that which describes the orientation of the methoxy (B1213986) group relative to the pyridine (B92270) ring.
Relative Energies: The calculated energy differences between the various identified conformers. The conformer with the lowest energy is considered the most stable, or ground-state, conformation.
Furthermore, a detailed theoretical investigation would elucidate the nature and strength of any intramolecular interactions. In the case of this compound, potential interactions could include:
Steric Interactions: Repulsive forces between the bulky chlorine atoms and the methoxy group, which would influence the preferred orientation of the methoxy group.
Intramolecular Hydrogen Bonding: Although less likely given the substitution pattern, the possibility of weak hydrogen bonds involving the methoxy group and adjacent atoms would be explored.
Halogen Bonds: Non-covalent interactions involving the chlorine atoms.
Without dedicated research, it is not possible to present scientifically validated data tables or a detailed discussion of the research findings for the conformational analysis and intramolecular interactions of this compound. The scientific community has yet to publish a detailed theoretical exploration of this specific molecule.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For 2,3,5-Trichloro-4-methoxypyridine, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for complete assignment.
The structural simplicity of this compound leads to a relatively straightforward NMR profile. The proton (¹H) NMR spectrum is expected to show two distinct signals corresponding to the methoxy (B1213986) protons and the lone aromatic proton. The carbon (¹³C) NMR spectrum will display signals for each of the six unique carbon atoms in the molecule.
¹H NMR Spectrum: In the proton spectrum, the methoxy group (-OCH₃) protons are anticipated to appear as a sharp singlet, typically in the range of 3.8-4.2 ppm. The single proton attached to the pyridine (B92270) ring at the C6 position is also expected to be a singlet, as it has no adjacent protons to couple with. Its chemical shift would be further downfield due to the influence of the electronegative nitrogen atom and chlorine substituents.
¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum will show six signals. The chemical shifts are influenced by the electronegativity of the substituents (Cl, O, N) and their position on the pyridine ring. libretexts.org The carbon of the methoxy group will resonate in the typical ether region (around 55-65 ppm). The five carbons of the pyridine ring will have distinct shifts, with the carbon bearing the methoxy group (C4) being significantly deshielded, and the chlorinated carbons (C2, C3, C5) also showing downfield shifts. libretexts.org
While specific, experimentally verified high-resolution NMR data for this compound is not extensively detailed in readily available literature, the expected chemical shifts can be predicted based on established substituent effects on the pyridine ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J) in Hz |
| H (on C6) | ¹H | 8.0 - 8.5 | Singlet | N/A |
| H (on OCH₃) | ¹H | 3.9 - 4.2 | Singlet | N/A |
| C2 | ¹³C | 148 - 152 | Singlet | N/A |
| C3 | ¹³C | 125 - 130 | Singlet | N/A |
| C4 | ¹³C | 155 - 160 | Singlet | N/A |
| C5 | ¹³C | 120 - 125 | Singlet | N/A |
| C6 | ¹³C | 145 - 150 | Singlet | N/A |
| OCH₃ | ¹³C | 60 - 65 | Singlet | N/A |
Note: These are predicted values. Actual experimental values may vary based on solvent and experimental conditions.
To unequivocally assign the signals and confirm the structure, 2D NMR experiments are invaluable. emerypharma.com
¹H-¹H Correlation Spectroscopy (COSY): For this particular molecule, a COSY spectrum would be very simple, showing no cross-peaks, thereby confirming the isolated nature of the single aromatic proton. emerypharma.comwestmont.edu
Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates directly bonded carbon and proton atoms. It would show a cross-peak connecting the C6 signal in the ¹³C spectrum to the H6 signal in the ¹H spectrum, and another cross-peak linking the methoxy carbon to the methoxy protons. This provides definitive assignment for the proton-bearing carbons.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum reveals long-range (typically 2-3 bond) correlations between protons and carbons. libretexts.org This is particularly useful for assigning quaternary (non-protonated) carbons. For this compound, key correlations would be expected between:
The methoxy protons and the C4 carbon.
The H6 proton and the neighboring carbons C2, C4, and C5. These correlations would confirm the placement of the methoxy group at C4 and the connectivity of the entire ring structure.
Infrared and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "vibrational fingerprint" of a molecule by probing its molecular vibrations. americanpharmaceuticalreview.com The spectra are characterized by absorption bands corresponding to specific bond stretching and bending modes.
For this compound, the key vibrational modes would include:
C-H stretching: From the methoxy group and the aromatic ring.
C-O stretching: The ether linkage of the methoxy group.
Pyridine ring stretching: Vibrations of the C=C and C=N bonds within the aromatic ring.
C-Cl stretching: Strong absorptions characteristic of the carbon-chlorine bonds.
The combination of these bands provides a unique spectrum that can be used for identification and quality control.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | IR, Raman |
| C-H Stretch (Aliphatic) | -OCH₃ | 3000 - 2850 | IR, Raman |
| C=C, C=N Stretch | Pyridine Ring | 1600 - 1400 | IR, Raman |
| C-O Stretch | Ar-O-CH₃ | 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric) | IR |
| C-Cl Stretch | Ar-Cl | 1100 - 800 | IR |
Mass Spectrometry for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern upon ionization. chemguide.co.uklibretexts.org
For this compound (C₆H₄Cl₃NO), the exact molecular weight allows for the determination of its molecular formula. A key feature in the mass spectrum would be the molecular ion (M⁺) peak. Due to the presence of three chlorine atoms, each having two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a characteristic cluster of peaks (M, M+2, M+4, M+6), with predictable relative intensities. This isotopic pattern is a definitive indicator of a trichlorinated compound.
Electron impact (EI) ionization would likely cause the molecular ion to fragment in predictable ways. uni-saarland.de Common fragmentation pathways would involve the loss of stable neutral molecules or radicals.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z Value (for ³⁵Cl) | Proposed Fragment Ion | Proposed Neutral Loss |
| 227 | [C₆H₄Cl₃NO]⁺ | Molecular Ion (M⁺) |
| 212 | [C₅H₁Cl₃NO]⁺ | ·CH₃ |
| 184 | [C₅H₁Cl₃N]⁺ | ·CH₃, CO |
| 199 | [C₆H₄Cl₂NO]⁺ | Cl |
Note: The m/z values correspond to the monoisotopic mass using the most abundant isotope of each element. The spectrum will show clusters of peaks for each chlorine-containing fragment.
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography provides the most definitive structural evidence for a molecule by mapping the precise positions of atoms in the solid state. This technique yields accurate data on bond lengths, bond angles, and intermolecular interactions, such as packing arrangements in the crystal lattice.
Table 4: Crystallographic Data for the Related Compound 2,3,5-Trichloropyridine (B95902)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2/c |
| a (Å) | 3.8860 (8) |
| b (Å) | 13.123 (3) |
| c (Å) | 10.959 (2) |
| β (°) | 94.84 (3) |
| Volume (ų) | 681.5 (2) |
| Z | 4 |
Source: Acta Crystallographica Section E, 2007, E63, o311-o312. researchgate.net
Role of 2,3,5 Trichloro 4 Methoxypyridine As a Synthetic Intermediate
Precursor in Agrochemical Development
The pyridine (B92270) ring is a fundamental component in modern agrochemicals, often referred to as the "chip" of pesticides due to its presence in numerous highly effective and environmentally compatible products. agropages.com Polychlorinated and fluorinated pyridine derivatives are particularly important in the development of fourth-generation pesticides, which are characterized by high efficacy and low toxicity. agropages.com
One of the most significant applications of chlorinated pyridine intermediates is in the synthesis of fluorinated agrochemicals. nih.govsemanticscholar.org The process often involves a halogen exchange (HALEX) reaction, where chlorine atoms on the pyridine ring or on side chains are replaced with fluorine. Intermediates like 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) (2,3,5-DCTC) are converted into their trifluoromethyl analogues, such as 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF), through fluorination. nih.govsemanticscholar.org This resulting compound, 2,3,5-DCTF, is a crucial intermediate for several major herbicides. nih.gov
For instance, the herbicide haloxyfop-methyl, which targets the ACCase enzyme for post-emergence grass control, is synthesized using 2,3,5-DCTF. nih.gov Similarly, fluazifop-butyl, another ACCase inhibitor, is produced from the related intermediate 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF). nih.govsemanticscholar.org The strategic placement of chlorine and other functional groups on the starting pyridine ring, as seen in 2,3,5-Trichloro-4-methoxypyridine, allows for selective reactions to build the complex structures required for modern crop protection agents.
The this compound scaffold provides a robust platform for designing and synthesizing novel pesticidal molecules. By modifying the substituents on the pyridine ring, chemists can fine-tune the biological activity and spectrum of the resulting compounds. Research into new pesticidal agents often involves creating libraries of derivatives from a common intermediate to identify structures with enhanced potency or novel modes of action. rsc.org
A study focused on creating new trifluoromethyl pyridine derivatives containing a 1,3,4-oxadiazole (B1194373) moiety illustrates this approach. rsc.org A series of compounds were synthesized and tested for insecticidal activity against agricultural pests like Mythimna separata (oriental armyworm) and Plutella xylostella (diamondback moth). The results indicated that many of the synthesized compounds exhibited potent insecticidal properties. rsc.org For example, compounds E18 and E27 showed LC₅₀ values against Mythimna separata that were comparable to the commercial insecticide avermectin. rsc.org This demonstrates how functionalized pyridine intermediates serve as a foundation for developing next-generation pesticides. rsc.org
Insecticidal Activity of Novel Pyridine Derivatives Against Mythimna separata
| Compound | LC₅₀ (mg L⁻¹) | Efficacy vs. Control |
|---|---|---|
| E18 | 38.5 | High |
| E27 | 30.8 | High |
| Avermectin (Reference) | 29.6 | High |
| Chlorpyrifos (B1668852) (Reference) | >500 | Lower at comparable concentrations |
Data sourced from research on novel trifluoromethyl pyridine derivatives containing a 1,3,4-oxadiazole moiety. rsc.org
Intermediate in Pharmaceutical Research and Development
The pyridine scaffold is considered a "privileged structure" in medicinal chemistry, appearing in a vast number of natural products and synthetic drugs. researchgate.netmdpi.com Its presence can enhance properties like water solubility and bioavailability. researchgate.net Consequently, pyridine derivatives are integral to drug discovery and development. nih.govresearchgate.net
This compound is an ideal starting material for generating diverse libraries of biologically active compounds. The differential reactivity of its chlorine and methoxy (B1213986) substituents allows for a wide range of chemical transformations, including nucleophilic substitution and cross-coupling reactions. This enables the synthesis of novel pyridine derivatives for screening against various therapeutic targets. nih.govnih.gov
Research has shown that synthetic pyridine derivatives exhibit a broad spectrum of biological activities, including antimalarial, antimicrobial, and anti-inflammatory properties. researchgate.netnih.gov For example, various studies have detailed the synthesis of pyridine derivatives that show potent in vitro and in vivo antimalarial activity against strains of Plasmodium. nih.gov In other research, methoxypyridine-containing scaffolds have been synthesized and evaluated as gamma-secretase modulators, which are of interest in Alzheimer's disease research. nih.gov The versatility of intermediates like this compound facilitates the exploration of new chemical space in the search for novel therapeutic agents. researchgate.net
The use of versatile building blocks is a cornerstone of modern drug discovery. beilstein-journals.org Intermediates such as this compound contribute significantly to these efforts by providing a reliable and adaptable platform for creating new molecular entities. The pyridine nucleus is found in numerous FDA-approved drugs, highlighting its importance. mdpi.com The ability to systematically modify the pyridine scaffold allows medicinal chemists to conduct structure-activity relationship (SAR) studies, which are essential for optimizing lead compounds into viable drug candidates. researchgate.net
The development of new treatments for diseases like tuberculosis often involves screening novel heterocyclic compounds. nih.gov For instance, a series of compounds containing a 1,2,4-triazole (B32235) moiety attached to a pyridine ring showed potent inhibitory activity against Mycobacterium tuberculosis. nih.gov The synthesis of such compounds relies on functionalized pyridine precursors, demonstrating the critical role that intermediates play in the pipeline of drug discovery. mdpi.comnih.gov
Applications in Advanced Materials Science
Beyond life sciences, pyridine derivatives are finding applications in the field of advanced materials. Their unique electronic properties and ability to coordinate with metals make them suitable for use in functional materials. nih.gov The defined substitution pattern of this compound makes it a candidate for incorporation into polymers or as a ligand in organometallic chemistry. nih.gov For example, pyridine-based ligands like 2,2′-bipyridine-4,4′-dicarboxylic acid are used to construct Metal-Organic Frameworks (MOFs), which have applications in gas storage, catalysis, and sensing. researchgate.net The reactivity of the chloro- and methoxy- groups on this compound allows it to be chemically integrated into larger molecular systems, potentially imparting specific electronic, optical, or structural properties to the resulting material.
Incorporation into Electronic Materials
Based on available literature, there are no specific, detailed research findings that document the direct incorporation of this compound into electronic materials. While pyridine and its derivatives are a class of compounds investigated for applications in organic electronics, the specific role of this particular trichlorinated methoxypyridine is not well-established in the reviewed sources.
Use in the Synthesis of Liquid Crystals
Similarly, a comprehensive search of scientific and patent literature did not yield specific examples or detailed research on the use of this compound as an intermediate in the synthesis of liquid crystals. The design of liquid crystalline materials often involves molecules with specific shapes and electronic properties, and while pyridine-containing structures are utilized, the contribution of this specific compound has not been detailed in the available research. wikipedia.orgtcichemicals.comarkat-usa.org
Environmental Fate and Degradation Mechanisms of Chloromethoxypyridine Derivatives
Abiotic Degradation Pathways
Abiotic degradation involves non-biological processes that break down chemical compounds in the environment. For 2,3,5-Trichloro-4-methoxypyridine, the key abiotic degradation pathways are likely hydrolysis and photolysis.
Hydrolysis Processes in Environmental Matrices
Hydrolysis is a chemical reaction in which a water molecule cleaves a chemical bond. In the context of this compound, hydrolysis would likely involve the cleavage of the ether bond of the methoxy (B1213986) group or the displacement of a chlorine atom. The rate of hydrolysis is influenced by pH, temperature, and the presence of catalysts in the environmental matrix (e.g., soil, water).
Table 1: Postulated Hydrolytic Degradation Products of this compound
| Precursor Compound | Potential Hydrolysis Product | Environmental Matrix |
| This compound | 2,3,5-Trichloro-4-hydroxypyridine | Water, Soil |
| This compound | Dichloro-methoxypyridinol | Water, Soil |
Note: This table is based on general principles of organic chemistry and degradation pathways of similar compounds, as direct experimental data for this compound is limited.
Photolytic Degradation Mechanisms
Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. The rate and products of photolysis depend on the light intensity, the presence of photosensitizers in the environment, and the chemical structure of the compound.
For chlorinated aromatic compounds, photodegradation can proceed through several mechanisms, including reductive dechlorination (replacement of a chlorine atom with a hydrogen atom) and photo-hydrolysis (light-induced hydrolysis). A study on the soil photolysis of chlorpyrifos (B1668852) revealed the formation of 2-methoxy-3,5,6-trichloropyridine as a minor product, indicating that methoxylation can be a consequence of photodegradation in the presence of suitable methyl donors. epa.gov Conversely, the methoxy group in this compound could also be a site for photolytic cleavage.
The photodegradation of the related metabolite 3,5,6-trichloro-2-pyridinol (B117793) (TCP) has been shown to be pH-dependent and can lead to further degradation products. researchgate.net It is plausible that this compound undergoes similar photolytic processes, leading to dechlorinated or de-methylated metabolites.
Biotic Degradation Pathways
Biotic degradation, carried out by microorganisms, is a crucial pathway for the removal of many organic pollutants from the environment. The degradation of pyridine (B92270) and its derivatives by bacteria and fungi has been a subject of considerable research. nih.gov
Microbial Metabolism of Pyridine Derivatives
The microbial metabolism of pyridine derivatives can occur under both aerobic and anaerobic conditions. nih.gov The rate of transformation is highly dependent on the nature and position of substituents on the pyridine ring. Generally, halogenated pyridines are more recalcitrant to microbial degradation than simple pyridines. nih.gov For instance, 2-chloropyridine (B119429) has been reported to be persistent under anaerobic conditions. nih.gov Similarly, 2,3,5,6-tetrachloropyridine (B1294921) is expected to be resistant to aerobic biodegradation. nih.gov
Microorganisms capable of degrading chlorinated aromatics often possess specialized enzymatic systems. The initial steps in the aerobic degradation of chlorinated aromatic compounds typically involve oxidation by mono- or dioxygenase enzymes, leading to the formation of catechols, which are then subject to ring cleavage. nih.gov It is conceivable that microorganisms could metabolize this compound through initial oxidative attack on the pyridine ring, followed by dechlorination and ring cleavage.
Enzymatic Biotransformations (e.g., Methylation of Pyridinols)
Enzymatic biotransformations can significantly alter the structure and properties of xenobiotic compounds. While the methylation of pyridinols is a known biotransformation, the reverse reaction, demethylation, is also a common metabolic pathway for methoxylated aromatic compounds. In the case of this compound, O-demethylation by microbial enzymes would lead to the formation of 2,3,5-trichloro-4-hydroxypyridine. This resulting pyridinol could then be a substrate for further degradation.
The enzymatic systems involved in such transformations often include cytochrome P450 monooxygenases and other oxidoreductases. These enzymes are central to the detoxification and metabolism of a wide range of foreign compounds in various organisms. vu.lt
Identification and Persistence of Metabolites in Environmental Compartments
The identification of metabolites is key to understanding the complete environmental fate of a compound. Based on the degradation pathways of related compounds, several potential metabolites of this compound can be postulated.
The primary metabolites are likely to be the products of hydrolysis and demethylation, such as 2,3,5-trichloro-4-hydroxypyridine. Further degradation could lead to the formation of various dichlorinated and monochlorinated pyridine derivatives. The persistence of these metabolites will depend on their own susceptibility to further abiotic and biotic degradation. Chlorinated pyridinols, for example, can be persistent in the environment. The major metabolite of chlorpyrifos, 3,5,6-trichloro-2-pyridinol (TCP), is known to be a persistent environmental contaminant. researchgate.netnih.gov
The mobility and distribution of these metabolites in different environmental compartments (soil, water, air) will be governed by their physicochemical properties, such as water solubility and soil adsorption coefficient. For example, the heterocyclic nature of pyridine derivatives generally increases their water solubility, facilitating their transport through soil and potential contamination of groundwater. vu.lt
Table 2: Summary of Potential Degradation Pathways and Metabolites of this compound
| Degradation Pathway | Key Process | Potential Metabolites | Persistence |
| Abiotic | |||
| Hydrolysis | Cleavage of methoxy group or chlorine atom | 2,3,5-Trichloro-4-hydroxypyridine, Dichloro-methoxypyridinols | Moderate to High |
| Photolysis | Reductive dechlorination, Demethylation | Dichloro-4-methoxypyridines, 2,3,5-Trichloropyridine (B95902) | Variable |
| Biotic | |||
| Microbial Metabolism | Oxidation, Dechlorination, Ring cleavage | 2,3,5-Trichloro-4-hydroxypyridine, Chlorinated catechols | Low to Moderate |
| Enzymatic Biotransformation | O-demethylation | 2,3,5-Trichloro-4-hydroxypyridine | Moderate to High |
Note: The persistence levels are estimations based on the behavior of structurally similar compounds.
Future Research Directions and Emerging Paradigms for 2,3,5 Trichloro 4 Methoxypyridine
Development of Green and Sustainable Synthetic Routes
Traditional synthetic routes to polychlorinated pyridines often rely on harsh reaction conditions and the use of stoichiometric, hazardous reagents. Future research will undoubtedly focus on developing greener and more sustainable methods for the synthesis of 2,3,5-Trichloro-4-methoxypyridine.
One promising avenue is the adoption of flow chemistry . Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, which can lead to higher yields, reduced reaction times, and improved safety, particularly for exothermic halogenation reactions. youtube.comnih.gov The ability to operate under superheated conditions can also accelerate reaction rates, further enhancing efficiency. nih.gov Research in this area could explore the translation of known batch syntheses of polychlorinated pyridines into continuous flow processes, potentially utilizing immobilized reagents or catalysts to simplify purification.
Microwave-assisted synthesis represents another key area for green chemistry innovation. nih.govnih.gov This technique can dramatically reduce reaction times from hours to minutes and often leads to higher product yields with fewer byproducts. nih.gov Investigating microwave-assisted protocols for the chlorination and/or methoxylation steps in the synthesis of this compound could provide a more energy-efficient and rapid production method compared to conventional heating. rsc.org
Furthermore, the development of heterogeneous catalysts for pyridine (B92270) synthesis offers significant advantages in terms of catalyst recyclability and sustainability. researchgate.net Future work could focus on designing solid acid catalysts, such as modified zeolites, that are capable of promoting the cyclization and subsequent functionalization steps leading to the target molecule. researchgate.net The use of biomass-derived feedstocks, such as glycerol, as starting materials for pyridine synthesis is an emerging sustainable approach that could be adapted for producing precursors to this compound. researchgate.net
| Green Chemistry Approach | Potential Advantages for this compound Synthesis |
| Flow Chemistry | Enhanced safety, improved heat/mass transfer, reduced reaction times, scalability. youtube.comnih.govinterchim.fr |
| Microwave-Assisted Synthesis | Rapid reaction rates, increased yields, energy efficiency. nih.govnih.govrsc.org |
| Heterogeneous Catalysis | Catalyst recyclability, simplified product purification, improved sustainability. researchgate.net |
| Biomass-Derived Feedstocks | Use of renewable starting materials, reduced reliance on fossil fuels. researchgate.net |
Exploration of Novel Reactivity Patterns and Catalytic Transformations
The unique electronic properties of this compound, conferred by the electron-withdrawing chlorine atoms and the electron-donating methoxy (B1213986) group, make it a fascinating substrate for exploring novel reactivity patterns.
A significant area for future research is the selective C-H functionalization of the single available C-H bond at the 6-position. While challenging due to the electron-poor nature of the pyridine ring, modern catalytic methods, including those utilizing transition metals like palladium or nickel, could enable direct arylation, alkylation, or alkenylation at this site. rsc.orgnih.gov Such transformations would provide a direct route to highly functionalized pyridine derivatives without the need for pre-functionalized starting materials.
The chlorine substituents on the pyridine ring are ripe for catalytic cross-coupling reactions . The differential reactivity of the chlorine atoms at the 2-, 3-, and 5-positions could be exploited for selective, stepwise functionalization. Research into developing catalysts with high regioselectivity for Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions at specific positions would unlock a vast chemical space of new derivatives. The electron-deficient nature of the polychlorinated pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), a reactivity that can be harnessed in cross-coupling reactions. acs.org
Photocatalysis offers a mild and environmentally friendly approach to generate and react radical intermediates. acs.orgnih.gov Future studies could investigate the visible-light-driven functionalization of this compound. For instance, photocatalytic systems could be employed to generate pyridinyl radicals, which could then participate in couplings with a variety of partners, or to achieve selective dehalogenation or C-H functionalization. acs.orgnih.gov
| Transformation Type | Potential Outcome for this compound |
| C-H Functionalization | Direct introduction of new substituents at the 6-position. rsc.orgnih.gov |
| Cross-Coupling Reactions | Stepwise and regioselective replacement of chlorine atoms. acs.org |
| Photocatalysis | Mild and selective functionalization via radical pathways. acs.orgnih.gov |
| Nucleophilic Aromatic Substitution | Facile displacement of chlorine atoms with various nucleophiles. acs.org |
Integration of Advanced Computational Modeling for Rational Design
Advanced computational modeling is a powerful tool for accelerating the discovery and optimization of chemical processes and materials. For this compound, computational chemistry can provide deep insights into its properties and reactivity, guiding experimental work.
Molecular dynamics (MD) simulations can be used to model the behavior of this compound and its derivatives in different environments, such as in solution or within a polymer matrix. nih.gov This can be particularly valuable for predicting the properties of materials derived from this compound. For example, MD simulations could be used to understand the intermolecular interactions that govern the self-assembly of supramolecular structures or to predict the bulk properties of novel polymers.
By combining DFT and MD simulations, researchers can engage in the rational design of new molecules with tailored properties. For instance, computational screening could be used to identify derivatives of this compound with optimal electronic properties for applications in organic electronics or with specific binding affinities for biological targets in drug discovery. nih.gov
Innovative Applications in Tailored Chemical Synthesis and Material Engineering
The unique substitution pattern of this compound makes it a valuable scaffold for the synthesis of a wide range of functional molecules and materials.
In tailored chemical synthesis , this compound can serve as a versatile building block for the creation of complex molecules, including pharmaceuticals and agrochemicals. lifechemicals.comnih.gov The presence of multiple, differentially reactive chlorine atoms allows for the sequential and regioselective introduction of various functional groups, enabling the construction of diverse molecular architectures. Its use as an intermediate in the synthesis of pesticides highlights its potential in the agrochemical industry. nih.gov
In the realm of material engineering , derivatives of this compound could be used to create novel functional materials. The electron-poor nature of the polychlorinated pyridine ring makes it an interesting component for materials with specific electronic or optical properties. For example, it could be incorporated into:
Polymers: As a monomer or a functional additive, it could be used to create polymers with enhanced thermal stability, flame retardancy, or specific electronic properties. The incorporation of pyridine units into polymer backbones is a known strategy for creating functional materials. rsc.org
Supramolecular Assemblies: The pyridine nitrogen and the chlorine atoms can participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, which are key to the formation of ordered supramolecular structures. rsc.orgnih.gov By designing appropriate derivatives, it may be possible to create self-assembling systems with applications in sensing, catalysis, or materials science.
Covalent Organic Frameworks (COFs): The rigid structure of the pyridine ring makes it a suitable building block for the construction of porous COFs. rsc.org These materials have potential applications in gas storage, separation, and catalysis.
The exploration of this compound and its derivatives in these areas holds the promise of developing new technologies and advancing our understanding of the relationship between molecular structure and function.
Q & A
Q. What are the optimal synthetic routes for preparing 2,3,5-Trichloro-4-methoxypyridine?
A multi-step approach is commonly employed for structurally similar chlorinated pyridines. For example, synthesis of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine involves N-oxidation, nitration, nucleophilic substitution, alcoholation, and chloromethylation steps . For this compound, a methoxypyridine precursor could undergo sequential chlorination using agents like POCl₃ or SOCl₂. Regioselectivity may be controlled by steric and electronic effects of the methoxy group. Post-synthesis purification via column chromatography or recrystallization is recommended.
Q. Which analytical methods are most effective for characterizing purity and structure?
- 1H/13C NMR : To confirm substitution patterns and chlorine/methoxy group positions.
- FT-IR : Identifies functional groups (e.g., C-Cl stretching at ~600 cm⁻¹, C-O-C from methoxy at ~1250 cm⁻¹).
- HPLC : Quantifies purity (>98% is typical for research-grade material) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
Q. What solvent systems are optimal for reactions involving this compound?
Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility due to the compound’s chlorinated aromatic system. For nucleophilic substitutions, ethanol or THF may be used, as seen in oxidative cyclization reactions of pyridine derivatives . Acidic conditions (e.g., HCl in water) are effective for hydrolysis steps .
Q. What safety protocols are critical when handling this compound?
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of volatile chlorinated byproducts.
- Store in airtight containers away from moisture and light to prevent degradation.
- Dispose of waste via certified hazardous waste services to avoid environmental contamination .
Advanced Research Questions
Q. How can regioselective chlorination be achieved on the pyridine ring with a pre-existing methoxy group?
The methoxy group at the 4-position is a strong ortho/para-directing group. Chlorination at the 2-, 3-, and 5-positions can be achieved by:
- Electrophilic Aromatic Substitution : Using Cl₂ or N-chlorosuccinimide (NCS) in the presence of Lewis acids (e.g., FeCl₃).
- Radical Chlorination : UV light initiation with CCl₄ or SO₂Cl₂. Computational modeling (DFT) can predict reactivity sites by analyzing electron density distribution .
Q. What strategies mitigate thermal degradation during high-temperature reactions?
Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?
The electron-withdrawing chlorine atoms increase the electrophilicity of the pyridine ring, making it amenable to Suzuki-Miyaura couplings. The methoxy group’s electron-donating effect can activate adjacent positions for functionalization. Density Functional Theory (DFT) studies can map frontier molecular orbitals to predict reactivity .
Q. What are the applications of this compound in medicinal chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
